3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine
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Overview
Description
3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrrolidin-2-ylmethoxy group
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine. For instance, general exhaust is adequate under normal operating conditions. If the risk of overexposure exists, wearing a SAA approved respirator is recommended . Moreover, this compound exhibits extensive volatilization losses from water, less so when present in soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine derivatives. One common method includes the nucleophilic substitution reaction where 3-chloropyridine reacts with pyrrolidin-2-ylmethanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Pyrrolidinone derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with a chloro group on the pyridine ring.
Pyrrolidin-2-one: A related compound with a pyrrolidinone ring.
3-Iodopyrrole: A compound with an iodine substituent on a pyrrole ring.
Uniqueness
3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a pyrrolidin-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-2-(pyrrolidin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-4-2-6-13-10(9)14-7-8-3-1-5-12-8/h2,4,6,8,12H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPIVOPYXWGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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